Thieno[3,4-c]pyrrole-4,6-dione
Overview
Description
Thieno[3,4-c]pyrrole-4,6-dione is a heterocyclic compound known for its unique structural and electronic properties. It features a fused ring system comprising a thiophene ring and a pyrrole ring, with two carbonyl groups at positions 4 and 6. This compound is recognized for its strong electron-withdrawing characteristics, making it a valuable building block in the synthesis of various organic materials, particularly in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[3,4-c]pyrrole-4,6-dione can be synthesized through several methods. One common approach involves the Gewald reaction, which forms the thiophene ring, followed by a Sandmeyer-type reaction and subsequent condensation with amines . Another method includes direct (hetero)arylation polymerization, which is environmentally friendly and suitable for large-scale production .
Industrial Production Methods: Industrial production of this compound often focuses on optimizing the synthetic routes to reduce costs and improve yields. The use of direct arylation polymerization is particularly advantageous for large-scale production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,4-c]pyrrole-4,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be tailored for specific applications in organic electronics and photovoltaics .
Scientific Research Applications
Thieno[3,4-c]pyrrole-4,6-dione has a wide range of applications in scientific research:
Biology: Research is ongoing into its potential use in bioelectronics and as a component in biosensors.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the production of organic solar cells, light-emitting diodes, and other optoelectronic devices
Mechanism of Action
The mechanism of action of thieno[3,4-c]pyrrole-4,6-dione primarily involves its electron-withdrawing properties, which facilitate charge transfer processes in organic electronic devices. Its strong electron affinity allows it to act as an electron acceptor in donor-acceptor systems, enhancing the efficiency of devices such as organic solar cells and light-emitting diodes .
Comparison with Similar Compounds
Thieno[3,4-b]thiophene: Another heterocyclic compound with similar electronic properties but a different ring structure.
Benzothiadiazole: Known for its strong electron-withdrawing properties and used in similar applications.
Diketopyrrolopyrrole: A widely used building block in organic electronics with comparable electron-accepting characteristics.
Uniqueness: Thieno[3,4-c]pyrrole-4,6-dione stands out due to its rigid, coplanar structure and strong electron-withdrawing ability, which contribute to its high performance in optoelectronic applications. Its versatility in undergoing various chemical modifications further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
thieno[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-5-3-1-10-2-4(3)6(9)7-5/h1-2H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQKQTXHNUFSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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